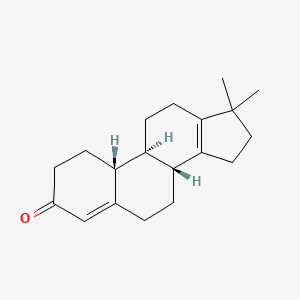
17,17-Dimethylgona-4,13-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17,17-Dimethylgona-4,13-dien-3-one is a synthetic steroidal compound with the molecular formula C19H26O. It is known for its unique structure and significant biological activities. This compound is part of the larger class of steroids, which are organic compounds with four cycloalkane rings arranged in a specific molecular configuration. Steroids are widely studied for their diverse roles in biological systems and their applications in medicine and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17,17-Dimethylgona-4,13-dien-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the biotransformation of androsta-4-ene-3,17-dione to androsta-1,4-diene-3,17-dione, which is then further modified to introduce the 17,17-dimethyl groups . The reaction conditions often require specific enzymes or microbial cultures to facilitate the transformation.
Industrial Production Methods: Industrial production of this compound may involve large-scale microbial biotransformation processes. These processes are cost-effective and environmentally friendly, utilizing microbial cultures to convert precursor steroids into the desired product . The use of bioreactors and controlled fermentation conditions ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 17,17-Dimethylgona-4,13-dien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce ketones to alcohols.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Applications De Recherche Scientifique
17,17-Dimethylgona-4,13-dien-3-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds and as a model compound for studying steroid chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for investigating steroid hormone pathways.
Medicine: Research explores its potential therapeutic applications, including its use in hormone replacement therapy and as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 17,17-Dimethylgona-4,13-dien-3-one involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Comparaison Avec Des Composés Similaires
- 17,17-Dimethyl-18-norandrosta-4,13-dien-3-one
- 10,17,17-Trimethylgona-4,13-dien-3-one
Comparison: Compared to similar compounds, 17,17-Dimethylgona-4,13-dien-3-one is unique due to its specific structural modifications, which confer distinct biological activities. For instance, the presence of the 17,17-dimethyl groups enhances its stability and resistance to metabolic degradation, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
153-23-1 |
|---|---|
Formule moléculaire |
C19H26O |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
(8R,9R,10R)-17,17-dimethyl-2,6,7,8,9,10,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O/c1-19(2)10-9-17-16-5-3-12-11-13(20)4-6-14(12)15(16)7-8-18(17)19/h11,14-16H,3-10H2,1-2H3/t14-,15+,16+/m0/s1 |
Clé InChI |
QQKCHKZSXKFDDR-ARFHVFGLSA-N |
SMILES isomérique |
CC1(CCC2=C1CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C |
SMILES canonique |
CC1(CCC2=C1CCC3C2CCC4=CC(=O)CCC34)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



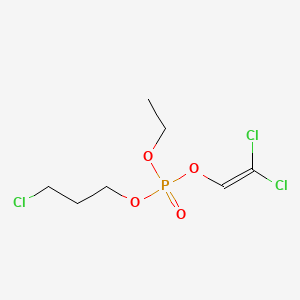
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14751556.png)

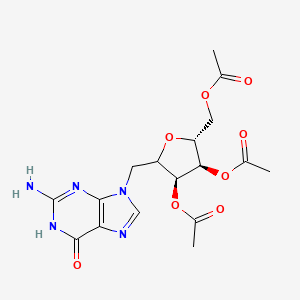
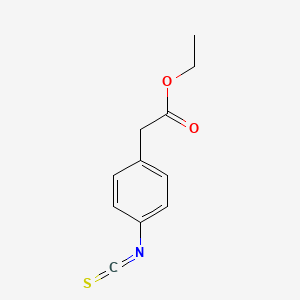

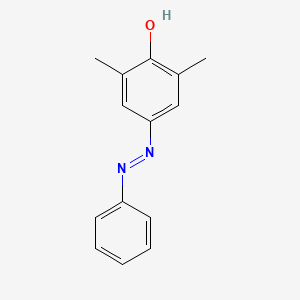
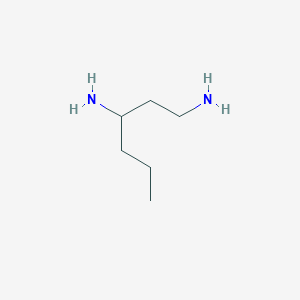
![[({[(1R,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B14751593.png)
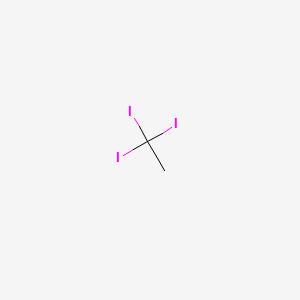
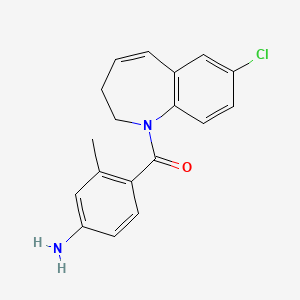
![N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B14751604.png)
![2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6h)-one](/img/structure/B14751625.png)
